2-[3'-(3,4-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide
Description
This compound is a spiro[indole-thiazolidine] derivative characterized by a unique fused heterocyclic core. Its structure features a 3,4-dimethylphenyl substituent at the 3'-position of the thiazolidine ring and a 4-ethylphenyl acetamide group at the indole nitrogen (Fig. 1).
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S/c1-4-20-10-12-21(13-11-20)29-25(32)16-30-24-8-6-5-7-23(24)28(27(30)34)31(26(33)17-35-28)22-14-9-18(2)19(3)15-22/h5-15H,4,16-17H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHXGYXGKBRZER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3'-(3,4-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features several functional groups that contribute to its biological activity. The presence of a thiazolidine ring and an indole moiety is particularly significant as these structures are often associated with various pharmacological effects.
Biological Activities
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has shown that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of indole and thiazolidine have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may act similarly by inhibiting tumor growth and promoting cancer cell death.
2. Anti-inflammatory Effects
Compounds containing thiazolidine rings have been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of disease. This suggests that the compound could be beneficial in treating inflammatory conditions.
3. Antimicrobial Activity
Similar compounds have shown promising results against bacterial and fungal strains. The presence of the 3,4-dimethylphenyl group may enhance the antimicrobial efficacy through increased lipophilicity, facilitating better membrane penetration.
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of Key Enzymes : Many bioactive compounds interact with specific enzymes or receptors. For example, they may inhibit cyclooxygenase (COX) enzymes involved in inflammation.
- Induction of Apoptosis : The compound may trigger programmed cell death pathways in cancer cells by activating caspases or modulating Bcl-2 family proteins.
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties that help mitigate oxidative stress in cells.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of related compounds:
- A study on substituted pyrazoles indicated a broad range of biological activities including anticancer and anti-inflammatory effects .
- Another investigation highlighted the synthesis and characterization of benzothiazole derivatives with notable antimicrobial properties .
Data Table: Biological Activities Comparison
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Indole derivatives | Inhibition of cell proliferation |
| Anti-inflammatory | Thiazolidine derivatives | Reduced cytokine levels |
| Antimicrobial | Pyrazole derivatives | Effective against bacterial strains |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of spiro[indole-thiazolidine] acetamides. Key structural analogues include:
Key Observations :
- Substituent Effects : The 3,4-dimethylphenyl group in the target compound introduces steric bulk and electron-donating methyl groups, which may enhance lipophilicity compared to the 4-chlorophenyl analogue (electron-withdrawing Cl) .
- Acetamide Modifications: Replacing the 4-ethylphenyl acetamide with ester groups (e.g., ethyl or methyl esters) reduces molecular weight and alters solubility. The ethyl ester derivative (MW ~348.4) has a lower melting point (131–133°C) than the methyl propanoate analogue (114–116°C), likely due to differences in crystallinity .
Analytical Comparisons
- Mass Spectrometry : Analogues with similar core structures (e.g., spiro[indole-thiazolidine]) exhibit related fragmentation patterns in MS/MS, yielding high cosine scores (>0.8) in molecular networking analyses .
- NMR Profiling : Compounds with shared spiro cores but varying substituents (e.g., 3,4-dimethylphenyl vs. 4-chlorophenyl) show distinct aromatic proton signals in ¹H NMR, aiding structural differentiation .
Bioactivity Correlations
While direct bioactivity data for the target compound are unavailable, suggests that structurally related compounds cluster into groups with similar modes of action. For example, spiro[indole-thiazolidine] derivatives with lipophilic aryl groups (e.g., 3,4-dimethylphenyl) may target hydrophobic binding pockets in enzymes or receptors, whereas polar esters might exhibit altered pharmacokinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
